5-Benzyloxygramine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Benzyloxygramine often involves palladium-catalyzed reactions, which are a cornerstone in constructing complex organic molecules. For example, the cationic palladium-catalyzed [5 + 2] annulation reaction is a method for synthesizing 1-benzoxepine derivatives from 2-acylmethoxyarylboronic acids and allenoates, highlighting a potential pathway for creating benzyloxygramine-like structures (Yu & Lu, 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to 5-Benzyloxygramine, such as 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, demonstrates the intricacies involved in manipulating molecular frameworks for desired functionalities (Uhlmann et al., 1997). This research supports the understanding of how 5-Benzyloxygramine's molecular structure could be elucidated and modified.
Chemical Reactions and Properties
Chemical reactions involving compounds with benzyloxy groups often require precise conditions to achieve desired outcomes, as seen in the preparation and reactions of benzyl 2-deoxy-3,5-di-O-methyl-1,4-dithio-l-threo-pentofuranoside, which could serve as a model for understanding the reactivity of 5-Benzyloxygramine (Birk et al., 1997).
Physical Properties Analysis
The physical properties of compounds similar to 5-Benzyloxygramine, such as solubility, melting points, and crystal structure, can be inferred from studies like the structural elucidation of novel pyrazole derivatives, which also undergo detailed physical characterization (Naveen et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be analyzed through synthetic pathways and reactions. For instance, the regiospecific synthesis of benzoxepines showcases methods that could be applicable to synthesizing and studying 5-Benzyloxygramine derivatives (Xie et al., 2016).
Scientific Research Applications
Antiviral Drug Design
5-Benzyloxygramine has been identified as a novel orthosteric stabilizer of protein-protein interactions (PPIs) in the context of antiviral drug design, specifically targeting the MERS-CoV nucleocapsid protein. This stabilization leads to abnormal oligomerization of the N protein, presenting a unique approach to drug discovery against coronavirus diseases. The compound exhibits both antiviral and protein-stabilizing activities, with its effectiveness demonstrated through X-ray crystallography and small-angle X-ray scattering (Shan-Meng Lin et al., 2020).
Serotonin Receptor Ligands
Another research application of related compounds to 5-benzyloxygramine is in the development of potent and selective serotonin receptor ligands. Arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives containing structural similarities to 5-benzyloxygramine have shown high affinity and selectivity for the 5-HT1A serotonin receptor. These compounds, through their binding profiles and antagonistic or partial agonistic activity at the 5-HT1A receptor, underscore the therapeutic potential in neuropsychiatric and neurological disorders (M. Siracusa et al., 2008).
Sensor Development
5-Benzyloxygramine's structural analogs have been utilized in the development of high-sensitive sensors. A study describes the use of a benzofuran derivative-functionalized multiwalled carbon nanotube and ionic liquid nanocomposite for the determination of norepinephrine and serotonin. This sensor demonstrates excellent electrocatalytic activities towards the oxidation of these neurotransmitters, highlighting the potential of 5-benzyloxygramine derivatives in biosensing technologies (M. Mazloum‐Ardakani & A. Khoshroo, 2014).
Antimicrobial Activity
Research into benzoxazole derivatives, which share a structural framework with 5-benzyloxygramine, reveals significant antimicrobial activity against a range of pathogenic bacteria and fungi. These findings support the exploration of 5-benzyloxygramine and its derivatives for potential use in the development of new antimicrobial agents (T. Ertan-Bolelli et al., 2016).
Corrosion Inhibition
In the field of materials science, derivatives of 5-benzyloxygramine are studied for their corrosion inhibition properties. Research demonstrates that spirocyclopropane derivatives, which are structurally related, provide effective protection for mild steel in acidic conditions. This application points to the potential of 5-benzyloxygramine derivatives in developing environmentally friendly corrosion inhibitors (M. Chafiq et al., 2020).
Safety And Hazards
5-Benzyloxygramine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVAILTNPOQJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162974 | |
Record name | 5-Benzyloxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxygramine | |
CAS RN |
1453-97-0 | |
Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzyloxygramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1453-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Benzyloxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-BENZYLOXYGRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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